(3R)-3-Amino-3-(oxan-3-yl)propanoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(3R)-3-amino-3-(oxan-3-yl)propanoic acid |
InChI |
InChI=1S/C8H15NO3/c9-7(4-8(10)11)6-2-1-3-12-5-6/h6-7H,1-5,9H2,(H,10,11)/t6?,7-/m1/s1 |
InChI Key |
GRAWQBBFVHXKLG-COBSHVIPSA-N |
Isomeric SMILES |
C1CC(COC1)[C@@H](CC(=O)O)N |
Canonical SMILES |
C1CC(COC1)C(CC(=O)O)N |
Origin of Product |
United States |
Asymmetric Synthesis Strategies for 3r 3 Amino 3 Oxan 3 Yl Propanoic Acid and Analogues
Development of Stereoselective Methodologies for β-Amino-β-substituted Propanoic Acids
The stereoselective synthesis of β-amino acids has been approached through various catalytic asymmetric methods, including those that form carbon-carbon, carbon-nitrogen, and carbon-hydrogen bonds. hilarispublisher.com These strategies are crucial for establishing the desired stereochemistry at the β-carbon.
Chiral Induction and Control in the Formation of the (3R)-Stereocenter
Achieving the desired (3R)-configuration at the stereocenter is paramount. Several strategies have proven effective in the synthesis of chiral β-amino acids and can be conceptually applied to the synthesis of (3R)-3-Amino-3-(oxan-3-yl)propanoic acid.
Chiral Auxiliary-Mediated Synthesis : Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. wikipedia.org For the synthesis of β-amino acids, chiral auxiliaries such as Evans oxazolidinones or pseudoephedrine can be employed. wikipedia.org A plausible approach would involve the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester bearing a chiral auxiliary, where the auxiliary directs the facial attack of the nucleophile to establish the (3R)-stereocenter.
Organocatalysis : Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of β-amino acids. rsc.org Chiral Brønsted acids, Brønsted bases, Lewis acids, and Lewis bases have all been utilized. rsc.org For instance, a chiral phosphoric acid or a cinchona alkaloid-derived catalyst could be used to catalyze the Mannich reaction between a ketene (B1206846) silyl (B83357) acetal (B89532) and an imine derived from oxane-3-carbaldehyde, thereby establishing the (3R)-amino stereocenter. hilarispublisher.com
Transition Metal Catalysis : Transition metal complexes with chiral ligands are widely used for the asymmetric synthesis of β-amino acids. hilarispublisher.com Rhodium and Ruthenium catalysts with chiral phosphine (B1218219) ligands have been successfully used for the asymmetric hydrogenation of enamines. hilarispublisher.com An alternative approach is the copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with appropriate acrylate (B77674) esters, which can yield highly substituted pyrrolidine (B122466) β-amino acid derivatives that can be further transformed. rsc.org
A comparative overview of these methods is presented in the table below.
| Method | Catalyst/Auxiliary | Typical Substrates | Advantages | Potential Challenges |
| Chiral Auxiliary | Evans Oxazolidinones, Pseudoephedrine | α,β-Unsaturated esters/imides | High diastereoselectivity, well-established | Stoichiometric use of auxiliary, cleavage and recovery steps required |
| Organocatalysis | Chiral Phosphoric Acids, Cinchona Alkaloids | Imines, Nitroalkenes, Ketene Silyl Acetals | Metal-free, mild reaction conditions | Catalyst loading can be high, substrate scope may be limited |
| Transition Metal Catalysis | Rhodium, Ruthenium, Copper with Chiral Ligands | Enamines, α,β-Unsaturated Esters, Azomethine Ylides | High enantioselectivity, high turnover numbers | Metal contamination, ligand synthesis can be complex |
Synthetic Approaches for Incorporating the Oxane-3-yl Moiety
From Oxane-3-carbaldehyde : If a Mannich-type reaction is employed, oxane-3-carbaldehyde would be a key starting material. This aldehyde can be prepared from commercially available precursors. The subsequent reaction with a suitable enolate equivalent and a nitrogen source in the presence of a chiral catalyst would directly install the oxane-3-yl group at the β-position.
From a Tetrahydropyran-Containing Building Block : Another approach involves starting with a molecule that already contains the tetrahydropyran (B127337) ring and elaborating it to the desired β-amino acid. For example, a Wittig-type reaction on a suitable tetrahydropyranone could generate an α,β-unsaturated ester, which could then undergo a stereoselective conjugate addition of an amine.
Organocatalytic Synthesis of Tetrahydropyrans : Recent advances in asymmetric organocatalysis have provided methods for the synthesis of enantiopure tetrahydropyrans. rsc.org These methods could be adapted to create a chiral tetrahydropyran building block that is then converted into the target β-amino acid.
Convergent and Linear Synthesis Pathways towards the this compound Framework
Both convergent and linear synthetic strategies can be envisioned for the construction of this compound.
Convergent Synthesis : A convergent approach would involve the separate synthesis of two or more key fragments, which are then combined in a later step. For this target molecule, one fragment could be the chiral amino-propanoate backbone, and the other could be a suitable oxane-3-yl electrophile or nucleophile. This approach is often more efficient for complex molecules. For instance, a chiral lithium amide could be added to an α,β-unsaturated ester bearing the oxane-3-yl group.
Enzymatic and Biocatalytic Approaches to Chiral Amino Acid Derivatives
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes such as lipases, proteases, and ammonia (B1221849) lyases have been used for the synthesis of chiral β-amino acids. mdpi.commdpi.com
Enzymatic Resolution : A racemic mixture of 3-Amino-3-(oxan-3-yl)propanoic acid or its ester derivative could be resolved using a lipase (B570770), such as Candida antarctica lipase B (CALB), which can selectively acylate or hydrolyze one enantiomer, allowing for the separation of the (3R)- and (3S)-forms. researchgate.net
Asymmetric Synthesis with Transaminases : Transaminases are enzymes that can catalyze the transfer of an amino group from a donor to a keto acid acceptor. A β-keto acid precursor containing the oxane-3-yl moiety could potentially be converted to the desired (3R)-amino acid using an engineered (R)-selective transaminase.
Directed Evolution : For substrates that are not well-accepted by naturally occurring enzymes, directed evolution can be employed to engineer enzymes with improved activity and selectivity for the desired transformation. researchgate.net
The following table summarizes potential enzymatic approaches.
| Enzymatic Method | Enzyme Class | Substrate | Key Advantage |
| Kinetic Resolution | Lipase | Racemic ester of the target compound | High enantioselectivity for a wide range of substrates |
| Asymmetric Synthesis | Transaminase | β-keto acid with oxane-3-yl moiety | Theoretical 100% yield of the desired enantiomer |
| Lyase-catalyzed addition | Ammonia Lyase | α,β-unsaturated acid with oxane-3-yl moiety | Direct addition of ammonia to a double bond |
Advanced Techniques for Enantiomeric Excess and Stereochemical Determination in β-Amino Acids
The determination of enantiomeric excess (ee) and the absolute configuration of the synthesized β-amino acid is crucial. Several analytical techniques are available for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC) : Chiral HPLC is a widely used method for separating enantiomers and determining their ratio. sigmaaldrich.comsigmaaldrich.com This involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For β-amino acids, derivatization with a suitable agent like Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) or using a chiral crown ether-based column can be effective. wikipedia.org
Nuclear Magnetic Resonance (NMR) Spectroscopy : Chiral derivatizing agents or chiral solvating agents can be used to differentiate enantiomers in NMR spectroscopy. nih.gov The formation of diastereomeric derivatives results in distinct signals for each enantiomer, allowing for the determination of the enantiomeric ratio by integration of the corresponding peaks.
Mass Spectrometry (MS) : Mass spectrometry-based methods, often coupled with chiral chromatography (LC-MS), can also be used for the analysis of chiral amino acids. mdpi.com
Chemical Transformations and Derivatization of 3r 3 Amino 3 Oxan 3 Yl Propanoic Acid
Functional Group Interconversions at the Amino and Carboxylic Acid Centers
The amino and carboxylic acid groups of (3R)-3-amino-3-(oxan-3-yl)propanoic acid are primary sites for chemical modification, enabling the synthesis of a diverse array of derivatives. These transformations are fundamental for creating peptidomimetics, conjugates, and other functional molecules.
The primary amino group can undergo a variety of reactions, including acylation, alkylation, and sulfonylation, to introduce new functional groups. Acylation with acid chlorides or anhydrides, for instance, leads to the formation of amides, which can alter the compound's lipophilicity and hydrogen bonding capabilities. Reductive amination with aldehydes or ketones provides a route to N-alkylated derivatives.
The carboxylic acid moiety can be readily converted into esters, amides, and other derivatives. Esterification, often carried out under acidic conditions with an alcohol, can be used to modulate the compound's solubility and pharmacokinetic profile. libretexts.org Amide bond formation with primary or secondary amines, typically facilitated by coupling reagents, is a key reaction in the synthesis of peptide-like structures. mdpi.com
| Transformation | Reagent(s) | Product | Purpose |
| N-Acetylation | Acetic anhydride, base | N-Acetyl derivative | Modify steric and electronic properties |
| N-Benzylation | Benzyl (B1604629) bromide, base | N-Benzyl derivative | Introduce a bulky, lipophilic group |
| Esterification | Methanol, H+ | Methyl ester | Increase lipophilicity, temporary protection |
| Amidation | Benzylamine, DCC/HOBt | N-Benzylamide | Form peptide-like bonds |
Modifications of the Oxane Ring for Structural Diversity
Potential modifications could involve the introduction of substituents on the carbon atoms of the oxane ring. This might be achieved through multi-step synthetic sequences starting from precursors where the oxane ring is assembled with the desired functionality. For example, the synthesis could start from a substituted diol that is then cyclized to form the oxane ring.
Another approach could involve ring-opening reactions under specific conditions, followed by functionalization and re-cyclization. However, such strategies would need to be carefully designed to control regioselectivity and stereoselectivity. Given the stability of the tetrahydropyran (B127337) ring, these modifications generally require more forcing conditions than transformations at the amino or carboxyl centers.
| Modification Strategy | Potential Reagents/Conditions | Resulting Structure | Rationale |
| Introduction of a hydroxyl group | Multi-step synthesis from a functionalized precursor | Hydroxylated oxane derivative | Enhance polarity and hydrogen bonding |
| Introduction of an alkyl group | Synthesis from an alkyl-substituted diol | Alkylated oxane derivative | Increase lipophilicity and steric bulk |
| Ring-opening and functionalization | Strong acid, nucleophile | Acyclic intermediate for further modification | Access to a wider range of derivatives |
Protection and Deprotection Strategies for the Aminopropanoic Acid Moiety
In multi-step syntheses involving this compound, the selective protection and deprotection of the amino and carboxylic acid groups are crucial. organic-chemistry.org Protecting groups are temporarily introduced to mask a reactive functional group, preventing it from interfering with reactions at other sites in the molecule. peptide.com The choice of protecting groups is guided by their stability under various reaction conditions and the ease of their removal.
For the amino group, the most common protecting groups are the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. The Boc group is stable to a wide range of conditions but is readily removed with strong acids like trifluoroacetic acid (TFA). iris-biotech.de The Fmoc group, on the other hand, is stable to acidic conditions but is cleaved by bases such as piperidine. iris-biotech.de This orthogonality allows for the selective deprotection of one group in the presence of the other. sigmaaldrich.com
The carboxylic acid is typically protected as an ester, such as a methyl, ethyl, or benzyl ester. organic-chemistry.org Methyl and ethyl esters are generally stable but can be hydrolyzed under basic or acidic conditions. Benzyl esters offer the advantage of being removable under neutral conditions via hydrogenolysis.
| Functional Group | Protecting Group | Protection Reagent | Deprotection Conditions | Orthogonal to |
| Amino | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)2O | Trifluoroacetic acid (TFA) | Fmoc, Benzyl ester |
| Amino | Fmoc | Fmoc-OSu | 20% Piperidine in DMF | Boc, Benzyl ester |
| Carboxylic Acid | Methyl Ester | Methanol, H+ | LiOH or NaOH | Boc, Fmoc |
| Carboxylic Acid | Benzyl Ester | Benzyl alcohol, acid catalyst | H2, Pd/C | Boc, Fmoc |
Stereochemical Integrity and Epimerization Pathways under Reaction Conditions
The stereocenter at the C3 position of this compound is a key determinant of its biological activity. Maintaining the stereochemical integrity of this center throughout a synthetic sequence is therefore of paramount importance. Epimerization, the change in configuration at a single stereocenter, can lead to a mixture of diastereomers, which can be difficult to separate and may have different biological properties.
The α-proton to the carboxylic acid is susceptible to deprotonation under basic conditions, which can lead to racemization or epimerization. However, in β-amino acids, the stereocenter is at the β-position (C3), and the proton at this position is generally less acidic than the α-proton of an α-amino acid. Consequently, β-amino acids tend to be more stereochemically robust under many reaction conditions.
Nevertheless, certain reaction conditions, particularly those involving strong bases or high temperatures, could potentially lead to epimerization. For example, in reactions that proceed through a carbanionic intermediate at or near the C3 position, there is a risk of losing stereochemical information. It is therefore crucial to carefully select reaction conditions to minimize the risk of epimerization. Monitoring the stereochemical purity of the products at various stages of a synthesis, for example by chiral chromatography or NMR spectroscopy with chiral shift reagents, is a critical aspect of quality control.
| Potential Epimerization Condition | Plausible Mechanism | Consequence | Mitigation Strategy |
| Strong base (e.g., LDA) | Deprotonation at C2 followed by tautomerization | Formation of the (3S)-diastereomer | Use of milder bases, low temperatures |
| High temperature | Reversible retro-Michael/Michael addition | Loss of stereochemical purity | Optimization of reaction temperature and time |
| Certain enzyme-catalyzed reactions | Enzyme-specific mechanism | Formation of the opposite enantiomer | Careful selection of biocatalyst and conditions |
Structure Activity Relationship Sar and Molecular Recognition Principles for 3r 3 Amino 3 Oxan 3 Yl Propanoic Acid Derivatives
Impact of (3R)-Stereochemistry on Ligand-Target Interactions
Stereochemistry is a critical determinant of biological activity, as molecular targets such as enzymes and receptors are chiral environments. The specific spatial arrangement of functional groups dictates the possibility and quality of interactions within a binding site. For β-amino acids, the stereochemistry at the C3 position (the carbon bearing the amino group) is pivotal for target recognition and affinity.
In many classes of biologically active compounds, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even produce unwanted effects. This principle of stereospecificity is well-documented for various amino acid derivatives. For instance, in studies of nature-inspired compounds like 3-Br-acivicin and its derivatives, only the natural (5S, αS) isomers demonstrated significant potency in inhibiting P. falciparum proliferation, highlighting that stereochemistry can be crucial for recognition by transporters and biological targets. nih.gov
For (3R)-3-Amino-3-(oxan-3-yl)propanoic acid, the (3R) configuration defines a precise three-dimensional orientation of the amino group, the carboxylic acid, and the oxane ring. This arrangement will be a key factor in how the molecule fits into a target binding pocket. The hydrogen bond donors and acceptors (the amino and carboxyl groups) and the hydrophobic/hydrophilic surfaces of the oxane ring will be presented to the target in a specific manner. A change to the (3S) configuration would completely alter this spatial presentation, likely leading to a significant change, and often a reduction, in biological activity due to suboptimal interactions with target residues.
Research on NMDA receptor glycine (B1666218) site agonists based on (R)-2-amino-3-triazolpropanoic acid derivatives further underscores the importance of stereochemistry. The (R)-configuration was found to be essential for the desired agonist activity at the GluN1 subunit, indicating a strict stereochemical requirement for binding and activation. frontiersin.orgnih.gov This highlights that for a molecule like this compound, the (3R)-stereochemistry is expected to be a primary driver of its interaction with specific biological targets.
Role of the Oxane Ring in Molecular Recognition and Binding Specificity
Key Contributions of the Oxane Ring:
Conformational Rigidity: The ring structure restricts the conformational freedom of the side chain, which can be entropically favorable for binding. By locking the substituent into a more defined orientation, the energetic cost of adopting the correct binding conformation is reduced, potentially leading to higher affinity.
Hydrophilic Interactions: The oxygen atom in the oxane ring can act as a hydrogen bond acceptor, forming specific interactions with hydrogen bond donor residues (e.g., hydroxyl or amide groups) in a protein binding site.
Hydrophobic Interactions: The saturated carbon backbone of the oxane ring provides a hydrophobic surface that can engage in van der Waals interactions with nonpolar residues (e.g., alanine, valine, leucine) in the target protein.
Solubility and Physicochemical Properties: The presence of the ether oxygen can improve aqueous solubility compared to a purely carbocyclic ring (like cyclohexane), which can be advantageous for pharmacokinetic properties.
The substitution pattern on the oxane ring itself (in this case, attachment at the 3-position) is also critical. It determines the vector and distance of the rest of the amino acid scaffold relative to the ring's functional features. The specific chair conformation of the oxane ring will further influence the spatial disposition of the rest of the molecule.
Contributions of the Amino and Carboxylic Acid Functionalities to Pharmacophore Design
The amino and carboxylic acid groups are the defining features of an amino acid and are fundamental to its role in pharmacophore models. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.
In this compound, these groups are separated by two carbon atoms, characteristic of a β-amino acid. At physiological pH, these groups are typically ionized, forming a zwitterion with a positively charged ammonium (B1175870) group (-NH3+) and a negatively charged carboxylate group (-COO-).
Pharmacophoric Roles:
Hydrogen Bonding: The ammonium group is an excellent hydrogen bond donor, while the carboxylate group is an excellent hydrogen bond acceptor. These groups can form crucial hydrogen bonds with residues in a target protein.
Ionic Interactions: The charged nature of these groups allows for strong ionic interactions (salt bridges) with oppositely charged residues in a binding site, such as aspartate, glutamate (B1630785) (for the ammonium group) or lysine, arginine (for the carboxylate group).
Chelation: The arrangement of the amino and carboxylate groups can also be suitable for chelating metal ions that may be present as cofactors in some enzymes.
The relative positioning of the amino and carboxyl groups in a β-amino acid, compared to an α-amino acid, results in a different spatial arrangement of these key interacting groups. This can lead to different target selectivities. The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold has been identified as a promising pharmacophore in medicinal chemistry due to its favorable chemical properties and synthetic versatility. mdpi.comsemanticscholar.org
Computational Modeling and Docking Studies for Predictive SAR Analysis
In the absence of empirical data, computational methods like molecular docking and quantitative structure-activity relationship (QSAR) studies are invaluable for predicting the biological activity and binding mode of novel compounds.
For a molecule like this compound, a typical computational workflow would involve:
Target Identification: Identifying a putative biological target based on the activity of structurally similar compounds.
Homology Modeling: If the 3D structure of the target protein is not experimentally determined, a homology model can be built based on the structure of a related protein.
Molecular Docking: The 3D structure of this compound would be generated and its conformation optimized. It would then be "docked" into the binding site of the target protein. Docking algorithms predict the preferred orientation of the ligand in the binding site and estimate the binding affinity (docking score).
Interaction Analysis: The docked pose is analyzed to identify key interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts between the ligand and the protein. This can provide insights into why the (3R)-stereoisomer might be preferred and the specific role of the oxane ring.
SAR Development: By docking a series of virtual derivatives (e.g., with different substituents on the oxane ring or different stereochemistries), a predictive SAR model can be developed. This can guide the synthesis of new compounds with potentially improved activity.
Below is an illustrative data table showing how docking scores might be presented for a series of hypothetical derivatives to build a SAR model.
| Compound ID | Modification on this compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| LEAD-01 | None (Parent Compound) | -8.5 | Arg120, Asp250, Phe180 |
| LEAD-02 | (3S)-stereoisomer | -6.2 | Asp250 |
| LEAD-03 | 4-hydroxy on oxane ring | -9.1 | Arg120, Asp250, Phe180, Ser124 |
| LEAD-04 | Oxane ring replaced with cyclohexane | -7.8 | Arg120, Asp250, Phe180 |
| LEAD-05 | N-methylation of amino group | -7.1 | Asp250, Phe180 |
Emerging Research Avenues and Prospects for 3r 3 Amino 3 Oxan 3 Yl Propanoic Acid
Advancements in Sustainable and Scalable Synthesis of Chiral β-Amino Acids
The efficient and stereoselective synthesis of chiral β-amino acids is a cornerstone for their widespread application in pharmaceutical research and development. The focus has increasingly shifted towards sustainable and scalable methodologies that are not only economically viable but also environmentally benign.
Several catalytic asymmetric approaches have been developed for the synthesis of β-amino acids, involving carbon-carbon, carbon-nitrogen, and carbon-hydrogen bond forming reactions. hilarispublisher.com For a molecule like (3R)-3-Amino-3-(oxan-3-yl)propanoic acid, enantioselective synthesis is paramount. Methodologies such as the conjugate addition of nitrogen nucleophiles to α,β-unsaturated esters, the Mannich reaction, and the hydrogenation of enamines are common strategies. illinois.edu The use of chiral catalysts, including transition metal complexes and organocatalysts, has enabled high levels of stereocontrol in these transformations. hilarispublisher.com For instance, the hydrogenation of (Z)-enamines catalyzed by chiral rhodium complexes has demonstrated high yields and enantioselectivities. hilarispublisher.com
Biocatalysis has emerged as a particularly powerful tool for the sustainable synthesis of chiral compounds. nih.gov Enzymes, operating under mild conditions in aqueous media, offer high enantioselectivity and regioselectivity, thereby reducing the need for harsh reagents and protecting group manipulations. mdpi.comresearchgate.net For the synthesis of β-amino acids, enzymes such as transaminases, ammonia (B1221849) lyases, and lipases are of great interest. nih.govnih.gov Transaminases, for example, can catalyze the asymmetric amination of β-keto acids to produce the corresponding β-amino acids with high enantiopurity. The scalability of biocatalytic processes is a significant advantage, with many enzyme-catalyzed reactions being successfully implemented on an industrial scale. nih.gov
The development of a sustainable and scalable synthesis for this compound would likely leverage these advanced catalytic strategies. A potential biocatalytic route could involve the use of a specifically engineered enzyme to facilitate the stereoselective amination of a suitable keto-acid precursor containing the oxane ring.
| Synthetic Strategy | Key Features | Potential for Sustainability and Scalability |
| Asymmetric Catalysis | Utilizes chiral metal complexes or organocatalysts to achieve high enantioselectivity. | Scalability can be a challenge due to catalyst cost and removal. Greener solvent systems can enhance sustainability. |
| Biocatalysis | Employs enzymes (e.g., transaminases, lipases) for stereoselective transformations under mild conditions. | Highly sustainable due to the use of renewable catalysts and aqueous reaction media. Scalability is often excellent. nih.govnih.gov |
| Chiral Pool Synthesis | Utilizes readily available chiral starting materials from nature. | Sustainability depends on the availability and processing of the starting material. Can be scalable if the starting material is abundant. |
Exploration of Novel Biological Targets for this compound-Containing Compounds
β-Amino acids and their derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. mdpi.commmsl.cz The incorporation of a β-amino acid moiety can lead to peptidomimetics with enhanced resistance to proteolytic degradation, a significant advantage for peptide-based therapeutics. mdpi.com
The oxane ring in this compound is a key structural feature that could influence its biological activity. Cyclic ethers are present in a variety of biologically active natural products and synthetic compounds. The oxane moiety can participate in hydrogen bonding and other non-covalent interactions with biological targets, potentially modulating the binding affinity and selectivity of the molecule.
The exploration of novel biological targets for compounds containing this compound would likely involve screening against a diverse panel of enzymes, receptors, and other protein targets. Given the structural similarities to other bioactive β-amino acids, potential target classes could include proteases, peptidases, and G-protein coupled receptors (GPCRs). Furthermore, the unique three-dimensional structure imparted by the oxane ring could lead to interactions with targets not typically associated with linear β-amino acids.
Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features responsible for any observed biological activity and in optimizing the potency and selectivity of lead compounds.
| Potential Biological Target Class | Rationale | Examples of Relevant Research |
| Proteases and Peptidases | β-Amino acid-containing peptides often exhibit resistance to proteolysis and can act as enzyme inhibitors. | The incorporation of β-amino acids has been successful in creating peptidomimetics with potent biological activity. |
| G-Protein Coupled Receptors (GPCRs) | Peptidomimetics are known to modulate GPCR activity. The constrained conformation of the oxane ring could favor binding to specific receptor subtypes. | β-Amino acid-containing peptides have been investigated as ligands for various GPCRs. |
| Ion Channels | The cyclic ether moiety could interact with the pore or gating domains of ion channels. | Various natural products containing cyclic ethers are known to modulate ion channel function. |
| Enzymes in Metabolic Pathways | The unique structure could lead to inhibition of enzymes involved in key metabolic pathways. | β-Amino acids and their derivatives have been explored as inhibitors of various enzymes. mdpi.com |
Development of Advanced Methodologies for High-Throughput Screening of Derived Libraries
High-throughput screening (HTS) is a fundamental component of modern drug discovery, enabling the rapid evaluation of large libraries of compounds to identify those with desired biological activity. medcraveonline.comnews-medical.net The development of advanced HTS methodologies is essential for exploring the therapeutic potential of libraries derived from this compound.
Libraries of compounds incorporating this novel β-amino acid can be synthesized using combinatorial chemistry approaches. These libraries can range from small, focused collections designed to probe a specific biological target to large, diverse libraries for broad screening campaigns. Both solid-phase and solution-phase synthesis techniques can be employed to generate these libraries.
A variety of HTS assay formats can be utilized for screening, including biochemical assays that measure enzyme activity and cell-based assays that assess cellular responses. medcraveonline.com Label-free detection methods, such as surface plasmon resonance (SPR) and mass spectrometry-based techniques, are becoming increasingly popular as they can provide direct evidence of binding without the need for fluorescent or radioactive labels. acs.org
The screening of peptidomimetic libraries, which would be a primary application for this compound, presents unique challenges and opportunities. asinex.comlifechemicals.com The conformational flexibility of these molecules can be both an advantage and a challenge for screening. Advanced computational methods, such as virtual screening and molecular docking, can be used in conjunction with experimental HTS to prioritize compounds for synthesis and testing. news-medical.net
| Screening Methodology | Description | Advantages for Screening Derived Libraries |
| Biochemical Assays | Measure the effect of a compound on the activity of a purified enzyme or receptor. | Provide direct information about target engagement and are often highly reproducible. |
| Cell-Based Assays | Assess the effect of a compound on a cellular process or phenotype. medcraveonline.com | Provide information about a compound's activity in a more physiologically relevant context. |
| Label-Free Detection | Techniques such as SPR and SAMDI-MS that do not require labeled reagents. acs.org | Reduce the potential for artifacts and can provide detailed information about binding kinetics. |
| Virtual Screening | Computational methods used to predict the binding of compounds to a biological target. news-medical.net | Can be used to prioritize compounds for synthesis and experimental screening, saving time and resources. |
Integration with Modern Drug Discovery Paradigms (e.g., PROTACs, Foldamers)
The unique structural features of this compound make it an attractive building block for integration into modern drug discovery paradigms such as Proteolysis Targeting Chimeras (PROTACs) and foldamers.
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. tocris.commtoz-biolabs.comnih.govunime.it The linker component of a PROTAC plays a crucial role in its efficacy, and there is growing interest in incorporating non-natural amino acids and other rigid scaffolds into the linker to optimize its properties. nih.gov The constrained conformation of the oxane ring in this compound could be advantageous for pre-organizing the linker into a conformation that favors the formation of a productive ternary complex between the target protein and the E3 ligase.
Foldamers are synthetic oligomers that adopt well-defined three-dimensional structures, mimicking the secondary structures of proteins such as α-helices and β-sheets. nih.govguichard-iecb.frrsc.org β-Amino acids, particularly cyclic β-amino acids, are key building blocks for the construction of foldamers. rsc.orgacs.org The incorporation of this compound into a foldamer sequence could influence its folding properties and lead to novel secondary structures. These foldamers could then be designed to target protein-protein interactions or other challenging biological targets. nih.gov The ribosomal incorporation of cyclic β-amino acids into peptides has also been demonstrated, opening up possibilities for the in vitro evolution of novel bioactive foldamers. rsc.orgrsc.orgresearchgate.net
| Drug Discovery Paradigm | Potential Role of this compound | Key Advantages |
| PROTACs | Incorporation into the linker to provide conformational constraint. | May improve the efficacy and selectivity of the PROTAC by pre-organizing the molecule for ternary complex formation. nih.gov |
| Foldamers | As a building block to create novel folded architectures. rsc.orgacs.org | The oxane ring can influence the conformational preferences of the foldamer, leading to new secondary structures with potential for targeting protein-protein interactions. nih.gov |
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for (3R)-3-Amino-3-(oxan-3-yl)propanoic acid, and how can reaction conditions be optimized for yield and enantiomeric purity?
- Methodological Answer : A common approach involves enantioselective synthesis using chiral catalysts or enzymatic resolution. For example, asymmetric hydrogenation of a β-keto ester precursor with a Ru-BINAP catalyst can yield the (R)-enantiomer with >90% ee . Reaction optimization includes controlling temperature (e.g., 25–40°C), solvent polarity (e.g., ethanol/water mixtures), and pH (6–8) to minimize racemization. Post-synthesis purification via ion-exchange chromatography or recrystallization improves enantiomeric purity .
Q. Which spectroscopic techniques are critical for confirming the stereochemistry and structural integrity of this compound?
- Methodological Answer :
- X-ray crystallography provides definitive stereochemical confirmation by resolving the tetrahedral geometry at C3 and the oxan-3-yl substituent .
- NMR : H and C NMR distinguish diastereotopic protons (e.g., H-2 and H-4 of the oxane ring) and confirm substituent positions. H NMR in DO typically shows a triplet for the β-amino proton (δ 3.1–3.3 ppm) and a doublet for the carboxylic acid proton (δ 12.2 ppm) .
- Circular Dichroism (CD) validates enantiopurity by comparing the Cotton effect to known (R)-configured standards .
Q. How can researchers assess the compound’s purity and stability under varying storage conditions?
- Methodological Answer :
- HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) resolves enantiomers and quantifies purity (>98% for biological assays) .
- Accelerated stability studies (40°C/75% RH for 4 weeks) monitor degradation via LC-MS. The oxan-3-yl group may undergo slow hydrolysis in acidic conditions (pH < 4), requiring storage at −20°C in neutral buffers .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected coupling constants in NMR) be resolved for derivatives of this compound?
- Methodological Answer : Discrepancies often arise from conformational flexibility of the oxane ring. Use variable-temperature NMR (VT-NMR) to identify dynamic processes (e.g., chair flipping) and DFT calculations (B3LYP/6-31G*) to model preferred conformers. For example, a J value of 9.8 Hz indicates axial-equatorial proton alignment in a chair conformation .
Q. What strategies are effective for identifying biological targets of this compound in neurological studies?
- Methodological Answer :
- SPR (Surface Plasmon Resonance) : Screen against immobilized receptors (e.g., NMDA or GABA) to measure binding affinity (K).
- Photoaffinity labeling with a diazirine-modified analog crosslinks to targets in neuronal lysates, identified via SDS-PAGE and MS/MS .
- In silico docking (AutoDock Vina) prioritizes targets by simulating interactions with the oxan-3-yl group’s hydrogen-bonding capacity .
Q. How can computational modeling predict the compound’s pharmacokinetic behavior, and what experimental validations are required?
- Methodological Answer :
- ADMET Prediction : SwissADME estimates logP (~0.5) and BBB permeability (CNS MPO score >4), suggesting CNS activity.
- MD Simulations : Simulate blood-brain barrier penetration using a DOPC bilayer model (GROMACS).
- Experimental validation : Measure Caco-2 permeability (P >1 × 10 cm/s) and plasma protein binding (equilibrium dialysis) to confirm predictions .
Q. What experimental designs mitigate solubility limitations in cell-based assays?
- Methodological Answer :
- Co-solvent systems : Use DMSO (≤0.1% v/v) with cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility (up to 5 mM).
- Pro-drug approach : Synthesize a methyl ester derivative hydrolyzed intracellularly by esterases. Validate hydrolysis kinetics via LC-MS in HEK-293 lysates .
Q. How does stereochemistry at C3 influence interactions with amino acid transporters (e.g., LAT1)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
